Cas no 150956-58-4 (1,7-Heptanediamine,N1,N7-bis[3-[(2-thienylmethyl)amino]propyl]-)

1,7-Heptanediamine,N1,N7-bis[3-[(2-thienylmethyl)amino]propyl]- structure
150956-58-4 structure
Product Name:1,7-Heptanediamine,N1,N7-bis[3-[(2-thienylmethyl)amino]propyl]-
CAS No:150956-58-4
MF:C23H40N4S2
MW:436.720502853394
CID:172586
PubChem ID:192499
Update Time:2025-04-19

1,7-Heptanediamine,N1,N7-bis[3-[(2-thienylmethyl)amino]propyl]- Chemical and Physical Properties

Names and Identifiers

    • 1,7-Heptanediamine,N1,N7-bis[3-[(2-thienylmethyl)amino]propyl]-
    • 1,7-Heptanediamine, N,N'-bis(3-((2-thienylmethyl)amino)propyl)-
    • N,N'-bis[3-(thiophen-2-ylmethylamino)propyl]heptane-1,7-diamine
    • N~1~,N~7~-Bis(3-{[(thiophen-2-yl)methyl]amino}propyl)heptane-1,7-diamine
    • DTXSID80934132
    • CHEMBL537047
    • Mdl 29431
    • 150956-58-4
    • Mdl-29431
    • Inchi: 1S/C23H40N4S2/c1(2-4-12-24-14-8-16-26-20-22-10-6-18-28-22)3-5-13-25-15-9-17-27-21-23-11-7-19-29-23/h6-7,10-11,18-19,24-27H,1-5,8-9,12-17,20-21H2
    • InChI Key: RMHAAKJQTGQTDB-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1CNCCCNCCCCCCCNCCCNCC1=CC=CS1

Computed Properties

  • Exact Mass: 436.2698
  • Monoisotopic Mass: 436.269
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 20
  • Complexity: 328
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 105Ų

Experimental Properties

  • Density: 1.06
  • Boiling Point: 569.3°Cat760mmHg
  • Flash Point: 298.1°C
  • Refractive Index: 1.552
  • PSA: 48.12
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